N~2~-(2-Fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide is a synthetic compound specifically designed and investigated for its potential as a leukotriene D4 (LTD4) antagonist. [] LTD4 is a potent inflammatory mediator implicated in various inflammatory and allergic conditions, including asthma. [] This compound belongs to a broader class of N-[(arylmethoxy)phenyl] derivatives explored for their LTD4 antagonistic properties. []
N~2~-(2-Fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide acts as a leukotriene D4 (LTD4) antagonist. [] While the precise mechanism of action is not explicitly described, it likely involves competitive binding to the LTD4 receptor. By binding to the receptor, it prevents LTD4 from binding and exerting its biological effects, which include bronchoconstriction and inflammation. []
N~2~-(2-Fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[3-(trifluoromethyl)phenyl]glycinamide was researched for its potential use as a leukotriene D4 (LTD4) antagonist. [] LTD4 antagonists are investigated for their potential therapeutic benefits in treating inflammatory and allergic conditions, particularly asthma. [, ] Inhibiting LTD4 could help alleviate symptoms like bronchoconstriction and airway inflammation associated with asthma.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2